Cas no 726153-76-0 (N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide)

N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide is a structurally complex heterocyclic compound featuring a thiazole core functionalized with chloro, formyl, phenyl, and benzenesulfonamide groups. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules due to its reactive aldehyde and sulfonamide moieties. The presence of the chloro substituent enhances its electrophilic reactivity, making it suitable for further derivatization. Its rigid thiazole scaffold contributes to stability, while the phenyl and benzenesulfonamide groups may influence solubility and binding interactions. This compound is of interest in medicinal chemistry for designing targeted inhibitors or ligands.
N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide structure
726153-76-0 structure
Product name:N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide
CAS No:726153-76-0
MF:C16H11ClN2O3S2
MW:378.853140115738
CID:5224833

N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, N-(4-chloro-5-formyl-3-phenyl-2(3H)-thiazolylidene)-
    • N-(4-Chloro-5-formyl-3-phenyl-2(3H)-thiazolylidene)benzenesulfonamide
    • N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide
    • Inchi: 1S/C16H11ClN2O3S2/c17-15-14(11-20)23-16(19(15)12-7-3-1-4-8-12)18-24(21,22)13-9-5-2-6-10-13/h1-11H
    • InChI Key: WIDAJELADYEYIT-UHFFFAOYSA-N
    • SMILES: C1(S(N=C2N(C3=CC=CC=C3)C(Cl)=C(C=O)S2)(=O)=O)=CC=CC=C1

N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1289183-50mg
N-(4-Chloro-5-formyl-3-phenyl-2(3H)-thiazolylidene)benzenesulfonamide
726153-76-0 95%
50mg
¥1497.00 2024-05-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1289183-5g
N-(4-Chloro-5-formyl-3-phenyl-2(3H)-thiazolylidene)benzenesulfonamide
726153-76-0 95%
5g
¥20784.00 2024-05-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00934645-5g
N-(4-Chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide
726153-76-0 95%
5g
¥4235.0 2024-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1289183-100mg
N-(4-Chloro-5-formyl-3-phenyl-2(3H)-thiazolylidene)benzenesulfonamide
726153-76-0 95%
100mg
¥1703.00 2024-05-02
Enamine
EN300-01179-0.1g
N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide
726153-76-0 95%
0.1g
$73.0 2023-04-29
Enamine
EN300-01179-0.25g
N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide
726153-76-0 95%
0.25g
$105.0 2023-04-29
Enamine
EN300-01179-5.0g
N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide
726153-76-0 95%
5g
$825.0 2023-04-29
Enamine
EN300-01179-2.5g
N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide
726153-76-0 95%
2.5g
$558.0 2023-04-29
Enamine
EN300-01179-1.0g
N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide
726153-76-0 95%
1g
$284.0 2023-04-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1289183-2.5g
N-(4-Chloro-5-formyl-3-phenyl-2(3H)-thiazolylidene)benzenesulfonamide
726153-76-0 95%
2.5g
¥14061.00 2024-05-02

Additional information on N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide

N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide: A Comprehensive Overview

The compound with CAS No. 726153-76-0, known as N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug design and material science.

At its core, this compound consists of a benzenesulfonamide group attached to a thiazole ring system. The thiazole moiety is further substituted with a chlorine atom at the 4-position, a formyl group at the 5-position, and a phenyl group at the 3-position. This combination of functional groups imparts the compound with distinctive chemical properties, making it a valuable candidate for exploring novel chemical reactions and biological activities.

Recent studies have highlighted the potential of this compound in the development of bioactive molecules. Researchers have focused on its ability to act as a scaffold for constructing multi-functional drugs targeting various diseases. For instance, the presence of the formyl group at the 5-position has been shown to enhance the compound's ability to participate in Michael addition reactions, which are crucial in organic synthesis for constructing complex molecules.

In addition to its synthetic applications, this compound has demonstrated interesting pharmacokinetic properties. Preclinical studies suggest that it exhibits moderate solubility in aqueous solutions and favorable permeability across biological membranes. These attributes make it a promising candidate for drug delivery systems where controlled release and targeted delivery are essential.

The synthesis of this compound involves a multi-step process that begins with the preparation of the thiazole ring system. The key steps include the formation of the thiazole ring through cyclization reactions followed by substitution reactions to introduce the chlorine and formyl groups. The final step involves coupling the benzenesulfonamide group using appropriate coupling agents under optimized conditions.

One of the most recent advancements in understanding this compound's properties is its application in catalytic processes. Scientists have discovered that when incorporated into polymer-supported catalysts, this compound can significantly enhance catalytic efficiency in various organic transformations. This discovery opens new avenues for its use in industrial chemical processes where high catalytic activity is required.

The stability of this compound under different environmental conditions has also been thoroughly investigated. Studies reveal that it is stable under neutral and mildly acidic conditions but tends to degrade under strongly basic conditions. This information is crucial for determining its storage requirements and handling procedures in both laboratory and industrial settings.

In conclusion, N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide represents a significant advancement in modern organic chemistry. Its unique structure, coupled with its versatile functional groups, positions it as a valuable tool for researchers across various disciplines. As ongoing research continues to uncover new applications and properties of this compound, its role in advancing chemical science is expected to grow even further.

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(CAS:726153-76-0)N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide
A1049164
Purity:99%
Quantity:5g
Price ($):586.0